2-Methylnonane

Description

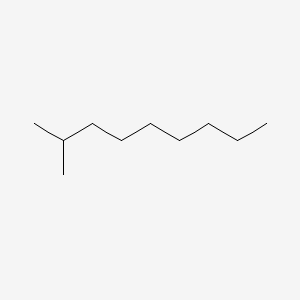

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYKUFIHHTIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873239 | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C10-13 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C9-11 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.89 [mmHg] | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |

| Record name | 2-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C9-11 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C10-13 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382AKH052V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylnonane: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane is a branched-chain alkane with the chemical formula C₁₀H₂₂. As a member of the decane isomer group, it is a colorless liquid at room temperature and is a component of various fuels and solvents.[1] Its branched structure confers specific physicochemical properties that differentiate it from its straight-chain isomer, n-decane, influencing its applications in research and industry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and chemical reactivity of this compound, along with detailed experimental protocols for the determination of its key properties.

Chemical Structure

This compound consists of a nine-carbon chain (nonane) with a methyl group attached to the second carbon atom.[1] This structure results in a chiral center at the second carbon, although this compound is often supplied as a racemic mixture.

IUPAC Name: this compound[2] CAS Number: 871-83-0[3] Molecular Formula: C₁₀H₂₂[4] SMILES: CCCCCCCC(C)C[2] InChI Key: SGVYKUFIHHTIFL-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 142.28 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Petroleum-like | [1] |

| Density | 0.726 g/mL at 20 °C | [5][6] |

| Boiling Point | 166-169 °C | [5][6] |

| Melting Point | -74.65 °C | [6] |

| Refractive Index (n²⁰/D) | 1.410 | [5] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Reference(s) |

| Solubility in Water | 0.8985 mg/L at 25 °C (estimated) | [7] |

| Solubility in Organic Solvents | Soluble in chloroform, ether, benzene | [8] |

| logP (Octanol-Water Partition Coefficient) | 5.646 (estimated) | [7] |

Table 3: Flammability and Vapor Properties of this compound

| Property | Value | Reference(s) |

| Flash Point | 46 °C (closed cup) | [5][6] |

| Vapor Pressure | 1.89 mmHg at 25 °C | [7] |

Chemical Reactivity

Alkanes, including this compound, are generally unreactive due to the strength and nonpolar nature of their C-C and C-H single bonds.[9] However, they undergo a few key reactions under specific conditions.

Combustion

In the presence of excess oxygen and an ignition source, this compound undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[10]

Balanced Equation for Complete Combustion: 2 C₁₀H₂₂ + 31 O₂ → 20 CO₂ + 22 H₂O + Heat

Free-Radical Halogenation

This compound can react with halogens (such as chlorine or bromine) in the presence of ultraviolet (UV) light. This reaction proceeds via a free-radical chain mechanism, leading to the substitution of hydrogen atoms with halogen atoms.[11] The reaction is not highly selective and can result in a mixture of halogenated isomers.

Mechanism of Free-Radical Chlorination:

-

Initiation: Cl₂ → 2 Cl• (under UV light)

-

Propagation:

-

C₁₀H₂₂ + Cl• → C₁₀H₂₁• + HCl

-

C₁₀H₂₁• + Cl₂ → C₁₀H₂₁Cl + Cl•

-

-

Termination:

-

Cl• + Cl• → Cl₂

-

C₁₀H₂₁• + Cl• → C₁₀H₂₁Cl

-

C₁₀H₂₁• + C₁₀H₂₁• → C₂₀H₄₂

-

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Density Determination using a Pycnometer

Objective: To accurately determine the density of liquid this compound at a specific temperature.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath

-

Pasteur pipette

-

Lint-free tissue

Procedure:

-

Clean the pycnometer and its stopper thoroughly with a suitable solvent (e.g., acetone) and dry it completely.

-

Weigh the empty, dry pycnometer with its stopper on the analytical balance and record the mass (m₁).[2]

-

Fill the pycnometer with distilled water of a known temperature, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 20 °C) for at least 20 minutes to allow for thermal equilibrium.

-

Remove the pycnometer from the bath, carefully dry the exterior with a lint-free tissue, and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with water.

-

Thermostatically control and weigh the pycnometer filled with this compound. Record the mass (m₃).

Calculation:

-

Volume of the pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).

-

Density of this compound (ρ_sample) = (m₃ - m₁) / V.

Boiling Point Determination using a Thiele Tube

Objective: To determine the boiling point of this compound using a micro-method.

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (-10 to 200 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add about 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.[7]

-

Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the Thiele tube to a retort stand and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil. The rubber band should be above the oil level.

-

Gently heat the side arm of the Thiele tube with a small flame.[7] This will create convection currents that ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1] Record this temperature.

Melting Point Determination (Capillary Method - ASTM E324)

Objective: To determine the melting point of this compound (applicable when the substance is frozen).

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a commercial instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Freezing bath (e.g., dry ice/acetone)

Procedure:

-

Introduce a small amount of frozen this compound into a capillary tube.[12]

-

Pack the solid to the bottom of the tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of about 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure compound, this range should be narrow.[13]

Refractive Index Measurement using an Abbe Refractometer

Objective: To measure the refractive index of liquid this compound.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Soft tissue

-

Standard liquid with a known refractive index (for calibration, e.g., distilled water)

Procedure:

-

Turn on the light source of the refractometer.

-

Connect the refractometer to the constant temperature water circulator set to 20 °C and allow the prisms to equilibrate.

-

Open the prism assembly and clean the surfaces of both the upper and lower prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone).

-

Place a few drops of this compound onto the surface of the lower prism.[4]

-

Close the prisms firmly.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

-

If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, black-and-white borderline is obtained.

-

Turn the fine adjustment knob to center the borderline on the crosshairs in the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index.

Flash Point Determination (Tag Closed-Cup Tester - ASTM D56)

Objective: To determine the flash point of this compound.

Apparatus:

-

Tag Closed-Cup Tester

-

Thermometer

-

Graduated cylinder

Procedure:

-

Ensure the Tag Closed-Cup Tester is clean and in good working order.

-

Pour 50 mL of this compound into the test cup.[3]

-

Place the lid on the cup and insert the thermometer.

-

Light the test flame and adjust it to the size of the bead on the lid.

-

Heat the sample at a slow, constant rate (approximately 1 °C/min).

-

For every 1 °C rise in temperature, apply the test flame by operating the shutter mechanism.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[14] Record this temperature.

Solubility Determination

Objective: To determine the qualitative solubility of this compound in water and an organic solvent.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes

-

Vortex mixer (optional)

Procedure for Solubility in Water:

-

Add approximately 1 mL of this compound to a test tube.

-

Add 3 mL of distilled water to the test tube.

-

Stopper the test tube and shake it vigorously for 1 minute.

-

Allow the mixture to stand and observe if two distinct layers form. The formation of two layers indicates insolubility.[15]

Procedure for Solubility in an Organic Solvent (e.g., Hexane):

-

Add approximately 1 mL of this compound to a test tube.

-

Add 3 mL of the organic solvent (e.g., hexane) to the test tube.

-

Stopper the test tube and shake it.

-

Observe if a single, clear phase is formed. A single phase indicates solubility.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the chemical structure of this compound and its key physicochemical properties.

Caption: Relationship between this compound's structure and its properties.

Safety Information

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways. It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. delltech.com [delltech.com]

- 4. scribd.com [scribd.com]

- 5. img.waimaoniu.net [img.waimaoniu.net]

- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. engineerfix.com [engineerfix.com]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. infinitalab.com [infinitalab.com]

- 14. store.astm.org [store.astm.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 2-Methylnonane for research purposes

An In-depth Technical Guide to the Synthesis of 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient laboratory-scale method for the synthesis of this compound (iso-decane), a branched-chain alkane. The content is tailored for professionals in chemical research and development, offering detailed experimental protocols, comparative data, and visual workflows to ensure clarity and reproducibility.

Introduction and Synthetic Strategy

This compound is a valuable compound for various research applications, including its use as a reference standard in analytical chemistry, particularly in petroleum and environmental analysis.[1] Its specific physicochemical properties, derived from its branched structure, also make it a subject of interest in materials science.

The synthesis of an unsymmetrical alkane like this compound requires a method that allows for the precise and clean formation of a carbon-carbon bond between two different alkyl groups. While several C-C bond-forming reactions exist, they are not all suitable for this purpose.

-

Wurtz Reaction: This classical method, involving the reaction of two alkyl halides with sodium metal, is generally limited to the synthesis of symmetrical alkanes.[2][3][4] When two different alkyl halides are used, the reaction produces an difficult-to-separate mixture of three different alkanes, making it an unsuitable method for the targeted synthesis of this compound.[2][3][5]

-

Organocuprate (Gilman) Coupling: The Corey-House synthesis, which utilizes a lithium dialkylcuprate (Gilman reagent), is a superior method for synthesizing unsymmetrical alkanes.[6][7] This reaction is highly effective for coupling an organocuprate with a primary or secondary alkyl halide, proceeding with high yield and minimal side products.[8][9]

This guide will focus on the Gilman reagent-based synthesis due to its high selectivity and efficiency. The chosen pathway involves the reaction of lithium dimethylcuprate with 2-bromononane.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is essential for its identification and handling.

| Property | Value |

| Molecular Formula | C₁₀H₂₂[10][11][12] |

| Molecular Weight | 142.28 g/mol [10][12] |

| CAS Number | 871-83-0[10][11][13] |

| Boiling Point | 166-169 °C (lit.)[11] |

| Density | 0.726 g/mL at 20 °C (lit.)[11] |

| Refractive Index (n20/D) | 1.410 (lit.)[11] |

Synthesis of this compound via Gilman Reagent

The overall transformation involves the coupling of a methyl group from a Gilman reagent with a 2-nonyl backbone derived from 2-bromononane.

Overall Reaction: (CH₃)₂CuLi + CH₃(CH₂)₆CHBrCH₃ → CH₃(CH₂)₆CH(CH₃)₂ + CH₃Cu + LiBr

This synthesis is performed in two primary stages within a single pot: the formation of the Gilman reagent and the subsequent coupling reaction with the alkyl halide.

Detailed Experimental Protocol

This protocol is based on established procedures for Gilman reagent coupling reactions. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as organolithium and organocuprate reagents are extremely sensitive to moisture and oxygen.

Materials and Equipment:

-

Methyllithium (CH₃Li) solution in diethyl ether (e.g., 1.6 M)

-

Copper(I) Iodide (CuI), purified

-

2-Bromononane

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa, syringes, and cannulas for inert atmosphere transfers

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Lithium Dimethylcuprate:

-

Place purified copper(I) iodide (5.71 g, 30 mmol) into a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Add anhydrous diethyl ether (100 mL) to the flask.

-

Cool the resulting slurry to -10 °C using a suitable cooling bath.

-

Slowly add methyllithium solution (37.5 mL of 1.6 M solution in Et₂O, 60 mmol) dropwise via syringe to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 0 °C. The initial grey slurry will turn into a nearly colorless solution of the Gilman reagent.

-

-

Coupling Reaction:

-

Continue stirring the Gilman reagent at -10 °C.

-

Add 2-bromononane (5.2 g, 25 mmol) dropwise via syringe to the reaction mixture over 20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by TLC or GC analysis.

-

-

Work-up and Purification:

-

Cool the reaction flask in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic extracts and wash sequentially with 100 mL of water and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

-

Summary of Synthesis Parameters

| Parameter | Description |

| Key Reactants | 2-Bromononane, Methyllithium |

| Key Reagent | Copper(I) Iodide (to form the Gilman reagent) |

| Solvent | Anhydrous Diethyl Ether (Et₂O) or THF |

| Reaction Temperature | -10 °C to Room Temperature |

| Typical Yield | 75-90% (based on similar Gilman coupling reactions) |

| Purification Method | Fractional Distillation |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from setup to the final purified product.

Conclusion

The synthesis of this compound is effectively achieved using a Gilman organocuprate reagent. This method offers high yield and selectivity, avoiding the product mixtures common to other coupling reactions like the Wurtz synthesis. The provided protocol details a reliable procedure suitable for a standard research laboratory, enabling the production of high-purity this compound for analytical, developmental, and research purposes. Adherence to anhydrous and inert conditions is critical for the success of this synthesis.

References

- 1. esslabshop.com [esslabshop.com]

- 2. Wurtz Reaction | ChemTalk [chemistrytalk.org]

- 3. adichemistry.com [adichemistry.com]

- 4. allen.in [allen.in]

- 5. How will you synthesize alkanes by wurtz reaction and from grignard's - askIITians [askiitians.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 10. Nonane, 2-methyl- [webbook.nist.gov]

- 11. This compound | CAS#:871-83-0 | Chemsrc [chemsrc.com]

- 12. This compound | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 871-83-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the Natural Sources and Occurrence of 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnonane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound (VOC) that has been identified in various natural sources. While not as extensively studied as other natural products, its presence in the volatile profiles of certain plants and its potential role as a semiochemical in insects make it a compound of interest for researchers in chemical ecology, food science, and drug development. This technical guide provides a comprehensive overview of the known natural sources, biosynthesis, and analytical methodologies for this compound.

Natural Occurrence of this compound

This compound has been reported as a component of the volatile emissions of several plant species. Its presence is often as part of a complex mixture of hydrocarbons and other VOCs.

Occurrence in Plants

While the presence of this compound has been noted in various plants, quantitative data on its concentration is often limited in publicly available literature. The compound has been identified in the following species:

-

Foxtail Millet (Setaria italica) : Studies on the volatile compounds produced during the germination of foxtail millet have identified this compound as one of the emitted alkanes. The production of this and other volatiles increases during the germination process, likely due to the enzymatic breakdown of fatty acids.[1][2]

-

Angelica (Angelica gigas) and Ginger (Zingiber officinale) : PubChem lists Angelica gigas and Zingiber officinale as organisms in which this compound has been reported.[6] However, detailed GC-MS analyses of the essential oils of these plants do not always explicitly list this compound, suggesting its presence may be in trace amounts or dependent on the specific chemotype, geographical origin, and extraction method.

Table 1: Documented Natural Plant Sources of this compound

| Plant Species | Common Name | Plant Part | Reference(s) |

| Setaria italica | Foxtail Millet | Germinating Seeds | [1][2] |

| Cicer arietinum L. | Chickpea | Seeds | [3][4][5] |

| Angelica gigas | Giant Angelica | Not Specified | [6] |

| Zingiber officinale | Ginger | Not Specified | [6] |

Note: Quantitative data for this compound in these sources is not consistently reported in the available literature.

Occurrence in Insects

Branched-chain alkanes are crucial components of the cuticular hydrocarbon (CHC) profile of many insects, playing a vital role in preventing desiccation and in chemical communication. While the role of this compound as a specific semiochemical is not as well-documented as other hydrocarbons, its presence as a CHC is plausible in various insect species. Semiochemicals are signaling molecules used for communication, and they can be classified as pheromones (intraspecific communication) or kairomones (interspecific communication, benefiting the receiver).[7][8][9][10] Further research is needed to determine if this compound acts as a pheromone or kairomone in specific insect-insect or plant-insect interactions.[11][12][13]

Biosynthesis of this compound

The biosynthesis of branched-chain alkanes like this compound is linked to fatty acid metabolism in both plants and insects.

Biosynthesis in Plants

In plants, the biosynthesis of volatile organic compounds, including alkanes, often originates from precursors in primary metabolism, such as fatty acids and amino acids.[14][15][16][17] The general pathway for alkane biosynthesis involves the elongation of fatty acids to very-long-chain fatty acids (VLCFAs), followed by a decarboxylation or decarbonylation step. For branched-chain alkanes, the introduction of a methyl group likely occurs during the fatty acid elongation process, utilizing a methyl-branched starter unit derived from branched-chain amino acids like valine or isoleucine.

The proposed biosynthetic pathway for 2-methylalkanes in plants can be visualized as follows:

Caption: Proposed biosynthetic pathway of this compound in plants.

Biosynthesis in Insects

In insects, the biosynthesis of methyl-branched cuticular hydrocarbons is a well-studied process that occurs primarily in specialized cells called oenocytes. The pathway is a modification of the fatty acid synthesis pathway. A key step is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the elongation of the fatty acid chain, which results in the methyl branch. The resulting very-long-chain acyl-CoA is then reduced to an aldehyde and subsequently decarbonylated to form the alkane.

A simplified diagram of this pathway is presented below:

Caption: Simplified biosynthetic pathway of this compound in insects.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound from natural sources typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common, solvent-free technique for extracting volatiles from plant and insect samples.[18][19][20][21][22][23]

General HS-SPME-GC-MS Protocol for Plant Volatiles

This protocol provides a general framework for the analysis of this compound in plant materials. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving the best results for a specific sample matrix.

1. Sample Preparation:

-

Fresh plant material (e.g., seeds, leaves) is finely ground to increase the surface area for volatile release.

-

A known amount of the ground sample (e.g., 1-5 g) is placed in a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., a deuterated alkane or a different chain length alkane not present in the sample) can be added for quantification.

-

The vial is securely sealed with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A non-polar or semi-polar fiber is typically used for alkanes. Common choices include polydimethylsiloxane (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS).

-

Extraction: The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS system (e.g., 250 °C) where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Chromatographic Separation: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used. The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and gradually increase to a higher temperature (e.g., 250 °C) to separate the compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions.

-

Identification and Quantification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching with a spectral library (e.g., NIST). Quantification is performed by comparing the peak area of this compound to that of the internal standard.

References

- 1. Variation Patterns of the Volatiles during Germination of the Foxtail Millet (Setaria Italic): The Relationship between the Volatiles and Fatty Acids in Model Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variation Patterns of the Volatiles during Germination of the Foxtail Millet (Setaria Italic): The Relationship between the Volatiles and Fatty Acids in Model Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Volatile components of chickpea (Cicer arietinum L.) seed | Semantic Scholar [semanticscholar.org]

- 5. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]

- 6. This compound | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kairomones | Organic Materials Review Institute [omri.org]

- 9. Insect pheromones - Wikipedia [en.wikipedia.org]

- 10. Kairomone - Wikipedia [en.wikipedia.org]

- 11. ars.usda.gov [ars.usda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Predator Attraction to Kairomones by Non-Host Plant Volatiles for Herbivores: A Bypass-Trophic Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. almonds.org [almonds.org]

A Comprehensive Technical Guide to the Physical Properties of 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of 2-Methylnonane, an isomer of decane. The information is presented in a clear, structured format to facilitate its use in research, chemical synthesis, and drug development applications.

Core Physical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C10H22.[1] It is a colorless liquid at room temperature with a petroleum-like odor.[1] As a flammable liquid, it poses an aspiration toxicity hazard and may be fatal if swallowed and enters the airways.[1][2] It is insoluble in water and has a density lower than water, causing it to float.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.

| Physical Property | Value | Units |

| Boiling Point | 166 - 169 | °C |

| 167 | °C | |

| 167.00 to 168.00 | °C at 760.00 mm Hg | |

| Melting Point | -74.65 | °C |

| -75 | °C | |

| Density | 0.726 | g/mL at 20 °C |

| Refractive Index | 1.410 | at 20 °C/D |

| Flash Point | 46 | °C |

| 114.8 | °F - closed cup | |

| Vapor Pressure | 1.89 | mmHg at 25 °C |

| Molecular Weight | 142.28 | g/mol |

Experimental Protocols for Property Determination

The accurate determination of physical properties such as boiling and melting points is crucial for the characterization and quality control of chemical substances. Standard laboratory procedures for alkanes like this compound are outlined below.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a pure compound, the boiling point is a sharp, characteristic value.[3]

Common Method: Thiele Tube Distillation

A widely used and efficient method for determining the boiling point of a small sample is the Thiele tube method.[4]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or a specialized boiling tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Apparatus Setup: The boiling tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb and the sample should be immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow temperature range.

Common Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the solidified this compound (by cooling below its melting point) is finely powdered and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).

Logical Relationships and Molecular Structure

The physical properties of an alkane like this compound are directly influenced by its molecular structure. The branching in its carbon chain affects the intermolecular forces, which in turn dictate properties like boiling and melting points.

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Isomers of 2-Methylnonane and their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-methylnonane, all of which share the molecular formula C10H22. A detailed comparison of their physical properties is presented, alongside methodologies for their experimental differentiation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development where a nuanced understanding of isomeric structures is critical.

Introduction to the Isomers of Decane

This compound is one of the 75 structural isomers of decane, a saturated hydrocarbon.[1][2][3] These isomers all possess the same molecular formula (C10H22) but differ in the arrangement and connectivity of their carbon atoms. This variation in structure, primarily in the form of chain length and branching, leads to distinct physical and chemical properties among the isomers. Understanding these differences is crucial for applications ranging from fuel formulation to the synthesis of complex organic molecules.

The primary types of structural isomerism exhibited by the isomers of decane are chain isomerism and positional isomerism. Chain isomers differ in the length of their principal carbon chain, while positional isomers have the same carbon skeleton but differ in the position of substituent groups.

Comparative Physical Properties of Selected Decane Isomers

The degree of branching in decane isomers significantly influences their intermolecular van der Waals forces, which in turn affects their physical properties. Generally, increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact. This results in weaker van der Waals forces and, consequently, lower boiling points and melting points compared to their straight-chain counterparts.

Below is a table summarizing the key physical properties of this compound and a selection of its isomers.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | Decane | 174.1[4] | -29.7[4] | 0.730[5] |

| This compound | This compound | 166-169 | -75[6] | 0.726 |

| 3-Methylnonane | 3-Methylnonane | 167.9[3] | -70.2[7] | 0.7195[7] |

| 4-Methylnonane | 4-Methylnonane | 163-166 | N/A | 0.73 |

| 5-Methylnonane | 5-Methylnonane | 164.9[8] | -87.7[8] | 0.733[8] |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 155[9] | N/A | 0.725[9] |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | N/A | N/A | N/A |

| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 157.8[10] | -54.0[10] | 0.734[10] |

| 3-Ethyloctane | 3-Ethyloctane | 166.6[11] | -87.7[11] | 0.736[11] |

| 4-Ethyloctane | 4-Ethyloctane | 163.6[12] | -87.7[12] | 0.733[12] |

Experimental Protocols for Isomer Differentiation

The separation and identification of structurally similar isomers like those of decane require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for separating and identifying volatile compounds like the isomers of decane. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time of each isomer is a characteristic property under a given set of experimental conditions.

Sample Preparation:

-

Dilution: Prepare a dilute solution of the isomer mixture in a volatile organic solvent such as hexane or pentane. The concentration should be optimized to avoid column overloading.

-

Filtration: If necessary, filter the sample to remove any particulate matter that could interfere with the injection or the column.

Instrumentation and Method:

-

Gas Chromatograph: A high-resolution capillary gas chromatograph is required.

-

Column: A non-polar or slightly polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable for separating alkane isomers. The column dimensions (length, internal diameter, and film thickness) will influence the separation efficiency.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.

-

Injector: A split/splitless injector is used to introduce the sample. The injector temperature should be high enough to ensure rapid vaporization of the sample without causing thermal degradation.

-

Oven Temperature Program: A temperature program is crucial for separating a mixture of isomers with a range of boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

-

Mass Spectrometer: The outlet of the GC column is coupled to a mass spectrometer, which ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common ionization technique for alkanes.

-

Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a separated isomer. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST/Wiley) for positive identification. The fragmentation patterns of the isomers, although often similar, can exhibit subtle differences that aid in their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule. This allows for the unambiguous determination of the carbon skeleton and the position of substituents, making it a powerful tool for distinguishing between isomers.

Sample Preparation:

-

Dissolution: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Filtration: Filter the solution into an NMR tube to remove any solid impurities.

¹H NMR Spectroscopy:

-

Chemical Shift (δ): The chemical shift of a proton is influenced by its electronic environment. Protons in different locations within the isomeric structures will have distinct chemical shifts. For alkanes, the proton signals typically appear in the upfield region of the spectrum (around 0.8-1.7 ppm).

-

Integration: The area under each proton signal is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Splitting (Multiplicity): The signal for a particular proton is split into multiple peaks (a multiplet) by the magnetic fields of neighboring, non-equivalent protons. The splitting pattern (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.

¹³C NMR Spectroscopy:

-

Chemical Shift (δ): Each chemically non-equivalent carbon atom in an isomer will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon is sensitive to its hybridization and the nature of the atoms attached to it. For alkanes, carbon signals typically appear between 10 and 60 ppm.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a useful NMR experiment that can distinguish between CH₃, CH₂, CH, and quaternary carbons, which is invaluable for determining the branching pattern of an isomer.

By analyzing the combination of these NMR parameters, the precise structure of each isomer can be elucidated.

Structural Differences Visualized

To illustrate the structural diversity among the isomers of this compound, the following diagrams, generated using the DOT language, depict the connectivity of atoms in a selection of these molecules.

References

- 1. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]

- 4. webqc.org [webqc.org]

- 5. Decane - Wikipedia [en.wikipedia.org]

- 6. This compound [stenutz.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Page loading... [guidechem.com]

- 9. 2,2-dimethyloctane [stenutz.eu]

- 10. Page loading... [wap.guidechem.com]

- 11. 3-Ethyloctane | CAS#:5881-17-4 | Chemsrc [chemsrc.com]

- 12. 4-Ethyloctane|lookchem [lookchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylnonane and its related isomers. The data presented is crucial for a variety of applications, including chemical process design, reaction modeling, and understanding intermolecular interactions in drug development. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and provides visualizations of experimental workflows and molecular relationships.

Core Thermodynamic Data

The thermodynamic properties of alkanes, such as enthalpy of formation, entropy, and heat capacity, are fundamental to understanding their stability and reactivity. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of chemical processes.

Data for Methylnonane Isomers

The following table summarizes the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for this compound and its related isomers at 298.15 K.

| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

| This compound | C₁₀H₂₂ | liquid | -309.8 ± 2.4[1] | 420.1[1] | 313.3[1] |

| 3-Methylnonane | C₁₀H₂₂ | liquid | - | - | - |

| 4-Methylnonane | C₁₀H₂₂ | liquid | - | - | - |

| 5-Methylnonane | C₁₀H₂₂ | liquid | -307.9[1] | 423.8[1] | 314.4[1] |

Experimental Protocols

The determination of thermodynamic data for organic compounds like this compound relies on precise calorimetric measurements. The following sections detail the methodologies for determining the key thermodynamic properties presented in this guide.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of this compound and its isomers is typically determined by combustion calorimetry . This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

Experimental Workflow for Combustion Calorimetry:

Experimental workflow for determining the enthalpy of formation.

The heat released during combustion raises the temperature of the calorimeter and the surrounding water. By knowing the heat capacity of the calorimeter system (determined through calibration, often with a substance of known heat of combustion like benzoic acid), the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's law, by considering the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Determination of Molar Entropy (S°)

The absolute molar entropy of a substance is determined by measuring its heat capacity as a function of temperature from near absolute zero (0 K) to the desired temperature (e.g., 298.15 K). This is based on the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero.

The experimental procedure involves low-temperature adiabatic calorimetry .

Experimental Workflow for Entropy Determination:

Workflow for the experimental determination of molar entropy.

The entropy is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the target temperature. Any phase transitions (e.g., melting) that occur within this temperature range must also be accounted for by adding the enthalpy of the transition divided by the transition temperature (ΔH_transition / T_transition) to the total entropy.

Determination of Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure is determined using a calorimeter, often the same apparatus used for entropy measurements. A known quantity of heat is supplied to a known mass of the substance, and the resulting temperature change is measured. The heat capacity is then calculated using the formula:

Cp = q / (n * ΔT)

where:

-

q is the heat added

-

n is the number of moles of the substance

-

ΔT is the change in temperature

For liquids, the measurements are typically carried out in a calorimeter that allows for stirring to ensure uniform temperature distribution.

Structural Relationships of Related Alkanes

The thermodynamic properties of alkanes are influenced by their molecular structure. Branching, for instance, generally leads to a lower boiling point and a more stable molecule (a more negative enthalpy of formation) compared to its straight-chain isomer.

The following diagram illustrates the structural relationship between this compound and its isomers.

Structural relationship of this compound and related alkanes.

This guide provides a foundational understanding of the thermodynamic properties of this compound and related alkanes. For more detailed data and information on other isomers, the NIST Chemistry WebBook is a valuable resource.[1][2][3]

References

2-Methylnonane CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylnonane, a branched-chain alkane with significant applications in fuel production and organic chemistry. This document outlines its chemical identity, physicochemical properties, and relevant experimental data to support research and development activities.

Chemical Identification and Nomenclature

This compound is a structural isomer of decane, featuring a methyl group at the second position of a nonane backbone.[1][2] This branched structure influences its physical and chemical behavior compared to its straight-chain counterpart, n-decane.

-

IUPAC Name: this compound[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are critical for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [3][4][6] |

| Molecular Weight | 142.28 g/mol | [4][5] |

| Density | 0.726 g/mL at 20 °C | [5] |

| Boiling Point | 166-169 °C | [5] |

| Melting Point | -74.6 °C | [1] |

| Refractive Index | n20/D 1.410 | [5] |

Experimental Protocols

Due to its nature as a common organic compound, the experimental protocols involving this compound are extensive. A representative analytical method for its identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Analysis of this compound by GC-MS

-

Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable volatile solvent, such as hexane. Prepare a series of calibration standards of known concentrations.

-

Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.

-

GC Column: A non-polar capillary column, such as one coated with polydimethylsiloxane, is typically used for alkane separation.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

GC Method:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate to separate compounds based on their boiling points.

-

Injection Mode: Split or splitless injection depending on the sample concentration.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight analyzer.

-

Scan Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected fragments of this compound.

-

-

Data Analysis: Identify this compound by its retention time and the characteristic fragmentation pattern in the mass spectrum. Quantify the amount by comparing the peak area to the calibration curve.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of an organic compound like this compound.

Caption: Workflow for the identification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 871-83-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-メチルノナン ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Nonane, 2-methyl- [webbook.nist.gov]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to the Solubility of 2-Methylnonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-methylnonane, a branched-chain alkane. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, presents available physical property data for this compound and its isomers, and offers a comprehensive, adaptable experimental protocol for the precise determination of its solubility.

Introduction to this compound and its Solubility Profile

This compound (also known as isodecane) is a colorless liquid hydrocarbon with the chemical formula C₁₀H₂₂.[1] As a branched-chain alkane, its molecular structure is predominantly non-polar. This fundamental characteristic is the primary determinant of its solubility behavior in various organic solvents, governed by the principle of "like dissolves like."[2] Consequently, this compound is readily soluble in non-polar solvents such as hexane and benzene, while exhibiting low solubility in polar solvents like water.[1][2]

Understanding the solubility of this compound is critical in various applications, including its use as a solvent, a component in fuels, and in organic synthesis. For drug development professionals, comprehending the solubility of alkane-like moieties is essential for predicting the behavior of non-polar segments of drug molecules.

Physicochemical Properties of this compound and Isomers

Quantitative solubility data for this compound is sparse. However, examining the physical properties of this compound and its isomers, 3-methylnonane and 4-methylnonane, can provide insights into their behavior in different solvents.

| Property | This compound | 3-Methylnonane | 4-Methylnonane |

| CAS Number | 871-83-0 | 5911-04-6 | 17301-94-9 |

| Molecular Formula | C₁₀H₂₂ | C₁₀H₂₂ | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol | 142.29 g/mol | 142.28 g/mol |

| Boiling Point | 166-169 °C | 151.6 °C | 163-166 °C |

| Density | 0.726 g/mL at 20 °C | 0.7195 g/cm³ | 0.73 g/mL at 20 °C |

| Solubility in Water | Insoluble | Negligible | - |

| General Organic Solubility | Soluble in Chloroform, Ether, Benzene | Soluble in nonpolar solvents (e.g., hexane, benzene) | Soluble in Ether, Benzene, Chloroform |

Data compiled from multiple sources.[1][2][3][4]

Theoretical Framework of Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process. For a liquid solute like this compound in a liquid solvent, the process is one of mutual dissolution until saturation is reached. The primary intermolecular forces at play for alkanes are London dispersion forces.

dot

References

A Comprehensive Technical Guide to the Vapor Pressure and Density of 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the vapor pressure and density of 2-Methylnonane at various temperatures. The information compiled herein is intended to support research, development, and formulation activities where the physicochemical properties of this branched-chain alkane are critical. This document presents experimental and predicted data in clearly structured tables, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate key relationships and workflows.

Physicochemical Data of this compound

The following tables summarize the temperature-dependent vapor pressure and density of this compound.

Vapor Pressure

The vapor pressure of this compound, a key parameter in understanding its volatility and phase behavior, has been determined experimentally. The data presented in Table 1 is crucial for applications involving evaporation, distillation, and formulation stability.

| Temperature (°C) | Vapor Pressure (kPa) |

| -34 | 0.001 |

| -14 | 0.01 |

| 12 | 0.1 |

| 47 | 1 |

| 94.8 | 10 |

| 166.5 | 100 |

Note: Some of the lower temperature data points are extrapolated values.

A single experimental data point for the vapor pressure of this compound is 1.89 mmHg at 25.00 °C.[1][2]

Density

| Temperature (°C) | Predicted Density (g/mL) |

| 0 | 0.742 |

| 10 | 0.734 |

| 20 | 0.726 |

| 30 | 0.718 |

| 40 | 0.710 |

| 50 | 0.702 |

| 60 | 0.694 |

Note: Values other than at 20°C are predicted and should be used as an estimation.

Experimental Protocols

The determination of vapor pressure and density of chemical compounds like this compound relies on precise and validated experimental methodologies. Below are detailed descriptions of common techniques employed for such measurements for alkanes and similar organic liquids.

Vapor Pressure Measurement

Several methods are utilized to measure the vapor pressure of liquids, each with its own advantages and applicable pressure range. The static method and gas chromatography are two widely used techniques.

2.1.1. Static Method

The static method is a direct technique for measuring vapor pressure.[3] It involves placing the substance in a temperature-controlled, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid phase.

-

Apparatus: A typical setup consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is housed in a thermostat to maintain a constant temperature.

-

Procedure:

-

The sample of this compound is introduced into the sample cell.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

The sample cell is brought to the desired temperature using the thermostat.

-

Once thermal equilibrium is reached, the pressure of the vapor in the headspace above the liquid is measured using the pressure transducer.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

-

2.1.2. Gas Chromatography (GC) Method

Gas chromatography can be used as an indirect method to determine the vapor pressure of volatile compounds.[4][5][6] This technique relates the retention time of a substance in a GC column to its vapor pressure.

-

Apparatus: A standard gas chromatograph equipped with a suitable column and a detector (e.g., flame ionization detector - FID).

-

Procedure:

-

A series of standard compounds with known vapor pressures are injected into the GC to establish a calibration curve that correlates retention time with vapor pressure.

-

A sample of this compound is then injected into the GC under the same conditions as the standards.

-

The retention time of this compound is measured.

-

By comparing the retention time of this compound to the calibration curve, its vapor pressure at the column temperature can be determined.

-

Density Measurement

The density of liquids can be determined with high accuracy using various laboratory techniques. The pycnometer and the vibrating tube densimeter are common instruments for this purpose.

2.2.1. Pycnometer Method

The pycnometer method is a straightforward and accurate way to determine the density of a liquid by measuring the mass of a known volume.

-

Apparatus: A pycnometer (a glass flask with a precise and known volume) and an analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate with the surroundings, or a water bath is used to maintain a specific temperature.

-

The mass of the pycnometer filled with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

-

2.2.2. Vibrating Tube Densitometer

This modern technique offers rapid and precise density measurements.[7][8][9] It is based on the principle that the natural frequency of oscillation of a U-shaped tube changes with the mass of the liquid it contains.

-

Apparatus: A vibrating tube densitometer.

-

Procedure:

-

The instrument is calibrated using fluids of known density, such as dry air and pure water.

-

A small sample of this compound is introduced into the oscillating U-tube.

-

The instrument electronically excites the tube, causing it to oscillate at its natural frequency.

-

The instrument measures this frequency and, based on the prior calibration, calculates and displays the density of the sample. The temperature of the sample is also precisely controlled and measured during this process.

-

Visualizations

The following diagrams provide a visual representation of the relationships between the physical properties of this compound and a typical experimental workflow for their determination.

References

- 1. 2-methyl nonane, 871-83-0 [thegoodscentscompany.com]

- 2. This compound | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eclass.upatras.gr [eclass.upatras.gr]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of vapor pressures using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. US4655075A - Vibrating tube densimeter - Google Patents [patents.google.com]

- 9. instrumentationtools.com [instrumentationtools.com]

Technical Guide: Physicochemical Properties of 2-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-Methylnonane, a branched-chain alkane. The information is presented to be of maximal utility to professionals in research and development.

Core Molecular Data